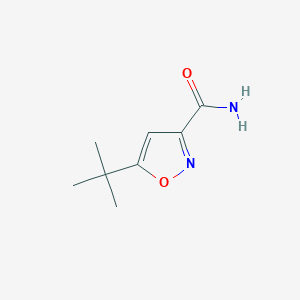

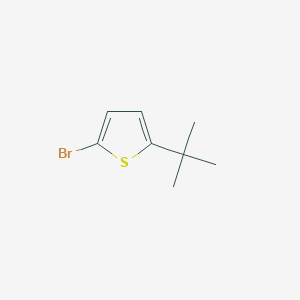

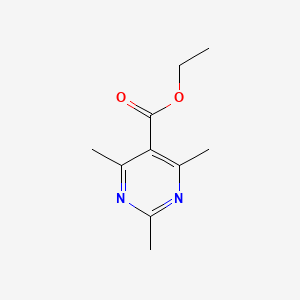

5-Tert-butyl-1,2-oxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves novel and efficient routes, as seen in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which features a selective Sandmeyer reaction and allows for versatile synthesis . Another example is the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, achieved via a Pd-catalyzed amide coupling followed by bromination and cyclization to form the oxazole subunit without racemization . These methods demonstrate the potential approaches that could be adapted for the synthesis of "5-Tert-butyl-1,2-oxazole-3-carboxamide."

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by FTIR, NMR, MS, and X-ray diffraction, and further analyzed using density functional theory (DFT) . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was elucidated by spectroscopic methods and single crystal XRD data . These techniques could be employed to analyze the molecular structure of "5-Tert-butyl-1,2-oxazole-3-carboxamide."

Chemical Reactions Analysis

The papers describe various chemical reactions, including cycloadditions, substitution reactions, and intramolecular lactonization. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates regiocontrolled cycloaddition reactions . The substitution reactions are highlighted in the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . These reactions are relevant to understanding the potential chemical behavior of "5-Tert-butyl-1,2-oxazole-3-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are investigated through various analyses. The crystal structure and physicochemical features, such as molecular electrostatic potential and frontier molecular orbitals, are explored using DFT . The intermolecular interactions and crystal packing are also studied, as seen in the crystal structure analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . These studies provide insights into the stability, reactivity, and potential applications of the compounds, which could be extrapolated to "5-Tert-butyl-1,2-oxazole-3-carboxamide."

Applications De Recherche Scientifique

Cardioprotective Agents

The discovery of 5-Tert-butyl-1,2-oxazole-3-carboxamide derivatives as malonyl-CoA decarboxylase inhibitors suggests potential applications in treating ischemic heart diseases. These compounds have demonstrated the ability to stimulate glucose oxidation in rat hearts, improving cardiac efficiency and function in ischemia/reperfusion models, indicating their utility as cardioprotective agents (Cheng et al., 2006).

Antimicrobial Agents

Research into the synthesis and bioevaluation of 5-Tert-butyl-1,2-oxazole-3-carboxamide derivatives has shown promising results in the development of new antimicrobial agents. These compounds, particularly those modified with pyrrole and 1,3-oxazole fragments, exhibit high anti-staphylococcus activity and antifungal activity against Candida albicans and Aspergillus niger, highlighting their potential in combating infections (Biointerface Research in Applied Chemistry, 2020).

Anticancer Agents

Functionalized amino acid derivatives of 5-Tert-butyl-1,2-oxazole-3-carboxamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds exhibited significant cytotoxicity in ovarian and oral cancers, suggesting their potential as scaffolds for designing new anticancer agents (Kumar et al., 2009).

Alzheimer's Disease

Derivatives of 5-Tert-butyl-1,2-oxazole-3-carboxamide have been investigated for their potential in treating Alzheimer's disease. The synthesis of hybrid arylisoxazole-chromenone carboxamides and their evaluation for cholinesterase inhibitory activity, BACE1 inhibitory activity, neuroprotectivity, and metal chelating ability demonstrate their relevance in addressing key factors involved in the onset and progression of Alzheimer's disease (Saeedi et al., 2020).

Chemodivergent Synthesis

The development of novel catalytic systems for the synthesis of functionalized oxazoles from N-propargylamides showcases the versatility of 5-Tert-butyl-1,2-oxazole-3-carboxamide derivatives in chemical synthesis. These systems enable the chemodivergent synthesis of oxazolecarbonitriles or carboxamides, facilitating the creation of complex molecules for pharmaceutical applications (Mai et al., 2017).

Propriétés

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGDTYRVFYBBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536214 |

Source

|

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,2-oxazole-3-carboxamide | |

CAS RN |

71433-22-2 |

Source

|

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)